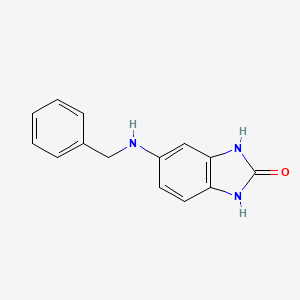
5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzylamino group attached to a dihydrobenzodiazolone core. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Wirkmechanismus
Target of Action
Benzylamine derivatives have been reported to interact with various targets such as trypsin-1 and trypsin-2 . These enzymes play crucial roles in various biological processes, including digestion and regulation of other proteins.
Mode of Action
For instance, they can bind to the active sites of enzymes, altering their activity and leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Compounds that interact with enzymes like trypsin-1 and trypsin-2 can influence a variety of biochemical pathways, including those involved in protein digestion and regulation .
Result of Action
Based on its potential interaction with enzymes like trypsin-1 and trypsin-2, it can be inferred that this compound may influence processes regulated by these enzymes, leading to various cellular effects .
Biochemische Analyse
Biochemical Properties
It is known that benzylamine, a component of the compound, is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water .
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
Studies on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are needed .
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of benzylamine with a suitable benzodiazolone precursor. One common method is the condensation of benzylamine with 2,3-dihydro-1H-1,3-benzodiazol-2-one under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazolone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzylamino)-5-nitropyridine: Similar in structure but contains a nitro group.
7-(Benzylamino)-1,5-dimethyl-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione: Another benzodiazole derivative with different substituents.
Uniqueness
5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific benzylamino substitution on the benzodiazolone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
5-(benzylamino)-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRDUIPRYVFHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
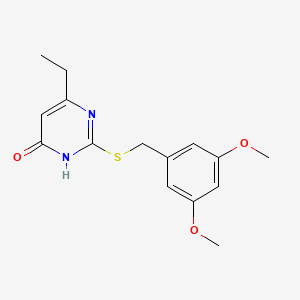
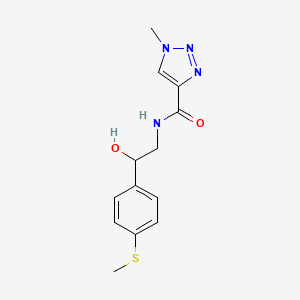
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)
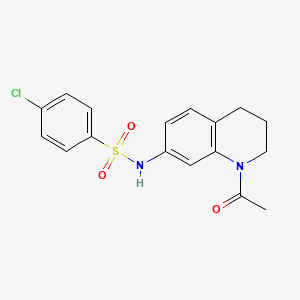

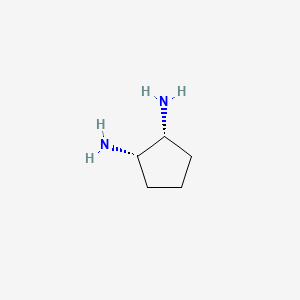
![(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003293.png)
![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)

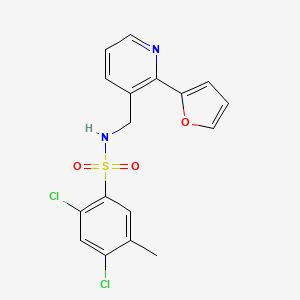
![3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3003302.png)

